molecular formula C14H22N4O2 B12264901 2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12264901
M. Wt: 278.35 g/mol
InChI Key: GRGFAMVXAIQBFC-UHFFFAOYSA-N
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Description

2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a piperidine ring substituted with a methyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic conditions.

    Substitution Reactions: The piperidine ring is then functionalized with a methyl group and a methoxy group through nucleophilic substitution reactions.

    Coupling with Pyrimidine Derivative: The final step involves coupling the functionalized piperidine ring with a pyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: It can be used as a probe to study the interaction of piperidine derivatives with biological macromolecules.

    Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The pyrimidine moiety may also interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one: shares structural similarities with other piperidine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

2-methoxy-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H22N4O2/c1-11-7-15-14(16-8-11)17(2)12-5-4-6-18(9-12)13(19)10-20-3/h7-8,12H,4-6,9-10H2,1-3H3

InChI Key

GRGFAMVXAIQBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)COC

Origin of Product

United States

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